molecular formula C11H13ClN4 B2909167 1-benzyl-3-chloro-N,N-dimethyl-1H-1,2,4-triazol-5-amine CAS No. 1232771-11-7

1-benzyl-3-chloro-N,N-dimethyl-1H-1,2,4-triazol-5-amine

Cat. No.: B2909167
CAS No.: 1232771-11-7
M. Wt: 236.7
InChI Key: PUXWWPWSZKLATN-UHFFFAOYSA-N
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Description

1-benzyl-3-chloro-N,N-dimethyl-1H-1,2,4-triazol-5-amine is a synthetic organic compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-chloro-N,N-dimethyl-1H-1,2,4-triazol-5-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds. For instance, the reaction between benzyl hydrazine and a suitable carbonyl compound under acidic conditions can yield the triazole ring.

    N,N-Dimethylation: The final step involves the dimethylation of the amine group, which can be carried out using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-chloro-N,N-dimethyl-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different oxidation states or reduced forms.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield 1-benzyl-3-azido-N,N-dimethyl-1H-1,2,4-triazol-5-amine, while oxidation with hydrogen peroxide can produce 1-benzyl-3-chloro-N,N-dimethyl-1H-1,2,4-triazol-5-oxide.

Scientific Research Applications

1-benzyl-3-chloro-N,N-dimethyl-1H-1,2,4-triazol-5-amine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industrial Chemistry: It is employed in the development of agrochemicals and specialty chemicals for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-3-chloro-1H-1,2,4-triazole: Lacks the N,N-dimethylamine group, which may affect its biological activity and chemical reactivity.

    1-benzyl-3-methyl-1H-1,2,4-triazol-5-amine:

    1-benzyl-3-chloro-1H-1,2,4-triazol-5-thiol: Contains a thiol group, which can impart different chemical properties and biological activities.

Uniqueness

1-benzyl-3-chloro-N,N-dimethyl-1H-1,2,4-triazol-5-amine is unique due to the presence of both the chlorine atom and the N,N-dimethylamine group. This combination enhances its versatility in chemical reactions and its potential as a pharmacophore in drug design.

Properties

IUPAC Name

2-benzyl-5-chloro-N,N-dimethyl-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN4/c1-15(2)11-13-10(12)14-16(11)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXWWPWSZKLATN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NN1CC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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